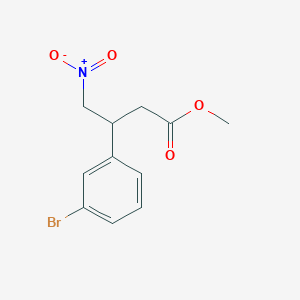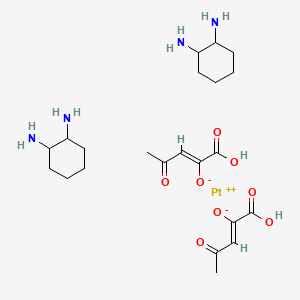
3,4-Dimethyloct-1-yne-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Dimethyl octynediol can be synthesized through several methods. One common synthetic route involves the reaction of acetylene with acetone in the presence of a catalyst. This reaction produces 3,6-dimethyl-4-octyne-3,6-diol under controlled conditions . Industrial production methods often involve large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity .
Analyse Chemischer Reaktionen
Dimethyl octynediol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dimethyl octynediol can produce diketones, while reduction can yield alkanes .
Wissenschaftliche Forschungsanwendungen
Dimethyl octynediol has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology, it is used in the preparation of cell culture media and other biological assays. In medicine, it is used in the formulation of topical creams and ointments due to its skin-conditioning properties. In industry, it is used in the production of paints, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of dimethyl octynediol involves its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing emulsions and preventing the separation of components. At the molecular level, dimethyl octynediol interacts with the hydrophilic and lipophilic parts of molecules, facilitating their dispersion in a medium .
Vergleich Mit ähnlichen Verbindungen
Dimethyl octynediol can be compared with other similar compounds, such as ethylene glycol and propylene glycol. While all these compounds have surfactant properties, dimethyl octynediol is unique due to its triple bond and diol functional groups, which provide it with distinct chemical reactivity and stability. Other similar compounds include 1,4-butanediol and 2-methyl-2,4-pentanediol, which also have applications in various industries but differ in their molecular structures and properties .
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3,4-dimethyloct-1-yne-1,3-diol |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-9(2)10(3,12)7-8-11/h9,11-12H,4-6H2,1-3H3 |
InChI-Schlüssel |
QYQITOWAVFFPOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)C(C)(C#CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


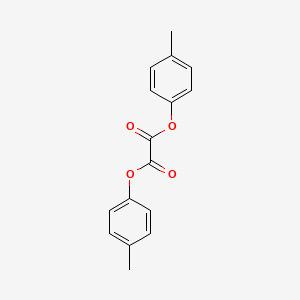
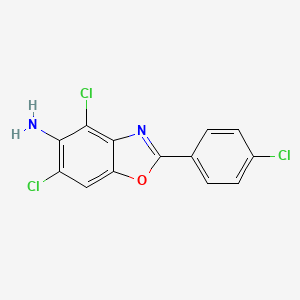
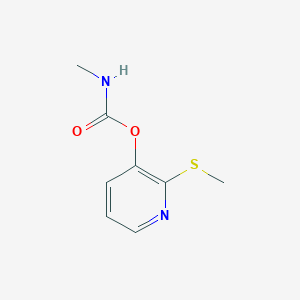
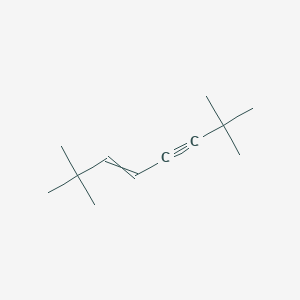
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)
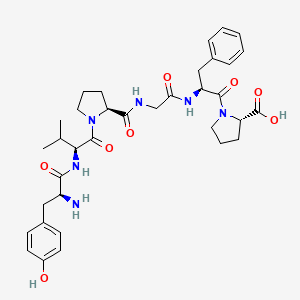
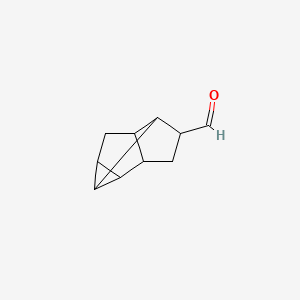
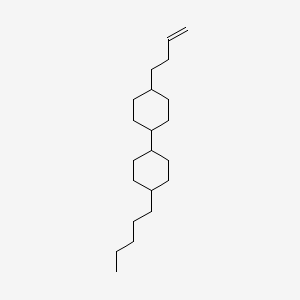
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

